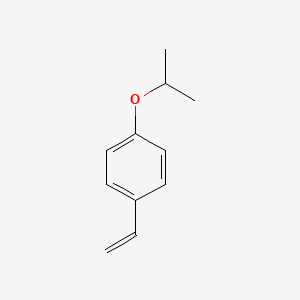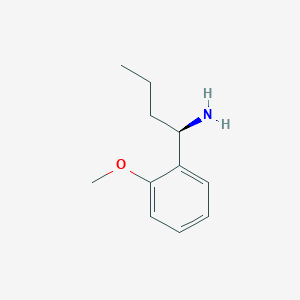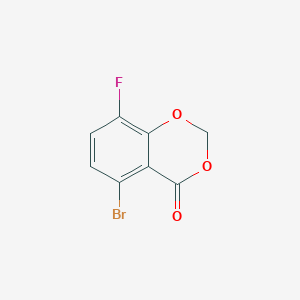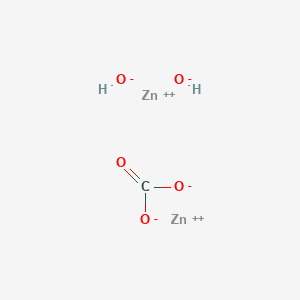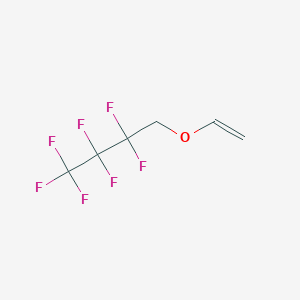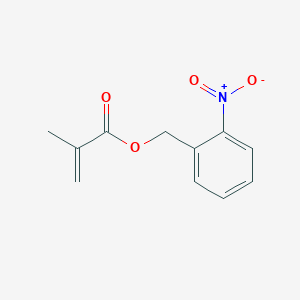
(2-Nitrophenyl)methyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Nitrophenyl)methyl 2-methylprop-2-enoate is an organic compound with the molecular formula C({11})H({11})NO(_{4}). It is characterized by the presence of a nitrophenyl group attached to a methyl 2-methylprop-2-enoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitrophenyl)methyl 2-methylprop-2-enoate typically involves the esterification of (2-nitrophenyl)methanol with methacrylic acid or its derivatives. One common method includes the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction . The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Nitrophenyl)methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH({4})).
Substitution: Sodium methoxide (NaOCH(_{3})) in methanol.
Major Products
Reduction: (2-Aminophenyl)methyl 2-methylprop-2-enoate.
Hydrolysis: 2-Methylprop-2-enoic acid and (2-nitrophenyl)methanol.
Applications De Recherche Scientifique
(2-Nitrophenyl)methyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the production of polymers and other materials due to its reactive ester group.
Mécanisme D'action
The mechanism of action of (2-Nitrophenyl)methyl 2-methylprop-2-enoate in biological systems involves its interaction with specific enzymes or receptors. For instance, as an inhibitor of PqsD, it binds to the active site of the enzyme, preventing the synthesis of quorum sensing molecules in bacteria . This disruption in cell-to-cell communication can inhibit biofilm formation and reduce bacterial virulence.
Comparaison Avec Des Composés Similaires
(2-Nitrophenyl)methyl 2-methylprop-2-enoate can be compared with other nitrophenyl esters and methacrylate derivatives:
(2-Nitrophenyl)methyl methacrylate: Similar in structure but lacks the methyl group on the prop-2-enoate moiety.
(4-Nitrophenyl)methyl 2-methylprop-2-enoate: The nitro group is positioned differently on the phenyl ring, which can affect its reactivity and biological activity.
Methyl 2-methylprop-2-enoate: Lacks the nitrophenyl group, making it less reactive in certain substitution reactions.
The unique combination of the nitrophenyl and methacrylate groups in this compound provides distinct chemical and biological properties that are not observed in its analogs .
Propriétés
Numéro CAS |
49594-71-0 |
|---|---|
Formule moléculaire |
C11H11NO4 |
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
(2-nitrophenyl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H11NO4/c1-8(2)11(13)16-7-9-5-3-4-6-10(9)12(14)15/h3-6H,1,7H2,2H3 |
Clé InChI |
WBBKYDCLZKGNSD-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCC1=CC=CC=C1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid](/img/structure/B12083770.png)


![Phenol, 4-[(2,2-difluoroethyl)amino]-](/img/structure/B12083792.png)
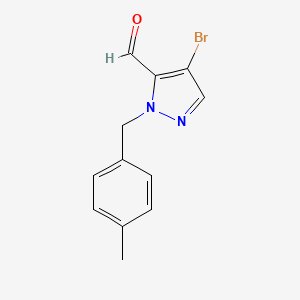
![2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine](/img/structure/B12083799.png)
